molecular formula C7H8O B057549 Anisole-d8 CAS No. 54887-54-6

Anisole-d8

Cat. No. B057549
CAS RN: 54887-54-6
M. Wt: 116.19 g/mol
InChI Key: RDOXTESZEPMUJZ-JGUCLWPXSA-N
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Description

Synthesis Analysis

The synthesis of Anisole-d8 involves isotopic labeling where hydrogen atoms are replaced by deuterium. This process is crucial for studies requiring isotopic enrichment to trace molecular transformations and understand reaction pathways in detail. The isotopic substitution significantly impacts the physical and chemical properties of the molecule, providing a deeper understanding of the underlying mechanisms.

Molecular Structure Analysis

The molecular structure of Anisole-d8 is characterized by the substitution of hydrogen atoms with deuterium, affecting its vibrational modes and electronic states. Studies such as those by Hoffmann et al. (2006) on the absorption spectra of anisole-d8 have utilized quantum chemical model calculations and isotopic shifts to assign fundamental vibrations in both the ground and excited states, highlighting the impact of deuteration on the molecular structure (Hoffmann et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of Anisole-d8 is influenced by its deuteration, which can alter reaction rates and mechanisms. The presence of deuterium atoms makes the C-D bonds slightly stronger than their C-H counterparts, potentially affecting the kinetics of reactions involving these bonds. For instance, the study of carboxylation reactions catalyzed by Pd(OAc)2 and molybdovanadophosphates shows how anisole and its derivatives participate in chemical transformations under specific conditions (Ohashi et al., 2005).

Scientific Research Applications

  • Spectroscopy and Vibrational Analysis : Anisole-d8, along with other isotopologues like anisole-h8 and anisole-d3, has been studied for its REMPI (resonance-enhanced multiphoton ionization) spectra. These studies help in the assignment of fundamental vibrations in both the S0 (ground) and S1 (excited) states, which are critical for understanding molecular behavior in various states (Hoffmann et al., 2006).

  • Chemical Synthesis and Catalysis : Research includes the study of anisole's role in chemical synthesis, such as in the selective O-alkylation of phenol using dimethyl ether to produce anisole. This process is significant for the synthesis of chemicals used in solvents, flavoring agents, and perfumes (Samruddhi et al., 2022).

  • Organometallic Chemistry : Anisole is also involved in the study of C–H bond activation by organoplatinum(II) complexes. Understanding the reaction mechanisms of anisole with these complexes provides insights into the broader field of organometallic chemistry (Bonnington et al., 2012).

  • Hydrogen Bonding Studies : The formation of intermolecular complexes through hydrogen bonding, as seen in the anisole-methanol complex, offers a deeper understanding of molecular interactions, which is crucial in areas like medicinal chemistry and material science (Roy et al., 2020).

  • Combustion and Biofuel Research : Anisole is a key compound in the study of biofuels, particularly in understanding the combustion properties like the Laminar Burning Speed (LBS) and flame structure of anisole-air mixtures. This research is vital for developing alternative fuels (Zare et al., 2019).

  • Biomass Gasification and Tar Formation : Studies on the pyrolysis and oxidation of anisole help in understanding tar formation during biomass combustion and gasification, which is significant for environmental and energy production considerations (Nowakowska et al., 2014).

Safety And Hazards

Anisole-d8 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXTESZEPMUJZ-JGUCLWPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480548
Record name Anisole-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anisole-d8

CAS RN

54887-54-6
Record name Anisole-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54887-54-6
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Synthesis routes and methods I

Procedure details

The treatment of anisole with propionic acid, sodium or potassium hydroxide, water and other phase transfer agents such as tetra-t-butylammonium sulfate, tetraethylphosphonium chloride, diethyldi-t-butylphosphonium sulfate, etc., in an electrochemical cell utilizing platinum anodes and stainless steel or graphite cathodes and utilizing electrical energy within the range hereinbefore set forth may produce similar results in the conversion of anisole to propoxyanisole.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, or an acetone/heptane mixture.
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Synthesis routes and methods IV

Procedure details

In some embodiments, the crystalline Form A has an X-Ray powder diffraction (XRPD) pattern substantially the same as shown in FIG. 1. In some embodiments, the crystalline Form A has an X-ray powder diffraction (XRPD) pattern with characteristic peaks at 5.7±0.1° 2-Theta, 13.6±0.1° 2-Theta, 16.1±0.1° 2-Theta, 18.9±0.1° 2-Theta, 21.3±0.1° 2-Theta, and 21.6±0.1° 2-Theta. In some embodiments, the crystalline Form A has substantially the same X-ray powder diffraction (XRPD) pattern post storage at 40° C. and 75% RH for at least a week. In some embodiments, the crystalline Form A has substantially the same X-ray powder diffraction (XRPD) pattern post storage at 25° C. and 97% RH for at least a week. In some embodiments, the crystalline Form A has an Infrared (IR) spectrum substantially similar to the one set forth in FIG. 2. In some embodiments, the crystalline Form A has an Infrared (IR) spectrum weak peaks at about 1584 cm−1, about 1240 cm−1, about 1147 cm−1, about 1134 cm−1, about 1099 cm−1, and about 1067 cm−1. In some embodiments, the crystalline Form A has a melting temperature of about 155-156° C. In some embodiments, the crystalline Form A has a DSC thermogram substantially similar to the one set forth in FIG. 3. In some embodiments, the crystalline Form A has a thermo-gravimetric analysis (TGA) thermogram substantially similar to the one set forth in FIG. 4. In some embodiments, the crystalline Form A has a DSC thermogram with an endotherm having an onset at about 154° C. and a peak at about 157° C. and an exotherm at about 159° C. In some embodiments, the crystalline Form A is non-hygroscopic. In some embodiments, the crystalline Form A has an observed aqueous solubility of about 0.013 mg/mL at about pH 8. In some embodiments, the crystalline Form A that is characterized as having properties (a), (b), (c), (d), (e), (f), (g), (h), (i), (j), and (k). In some embodiments, the crystalline Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, the crystalline Form A was obtained from a methanol/water mixture. In some embodiments, the crystalline Form A is unsolvated. In some embodiments, the crystalline Form A is anhydrous.
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Synthesis routes and methods V

Procedure details

In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, or an acetone/heptane mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisole-d8
Reactant of Route 2
Anisole-d8
Reactant of Route 3
Anisole-d8
Reactant of Route 4
Anisole-d8
Reactant of Route 5
Anisole-d8
Reactant of Route 6
Anisole-d8

Citations

For This Compound
50
Citations
LJH Hoffmann, S Marquardt, AS Gemechu… - Physical Chemistry …, 2006 - pubs.rsc.org
The absorption spectra of anisole-h8, anisole-d3 and anisole-d8. The assignment of fundamental vibrations in … In anisole-d8 we propose the strong signal at 1332 cm −1 for mode 19a. …
Number of citations: 37 pubs.rsc.org
H Tylli, H Konschin, C Grundfelt-Forsius - Journal of Molecular Structure, 1979 - Elsevier
… As a continuation of the previous work, we now extend our study to anisoled, and anisole-d8… , was 0.12% phenol-d, and 0.38% ethylether in amsoled and anisole-d8 , respectively. …
Number of citations: 20 www.sciencedirect.com
M Heger, J Altnöder, A Poblotzki… - Physical Chemistry …, 2015 - pubs.rsc.org
… Baumgärtel, The absorption spectra of anisole-h8, anisole-d3 and anisole-d8. The assignment of fundamental vibrations in the S 0 and the S 1 states, Phys. Chem. …
Number of citations: 42 pubs.rsc.org
RA Rennels, AJ Maliakal… - Journal of the American …, 1998 - collum.chem.cornell.edu
… The rate constants for the metalation of 0.01 M anisole and anisole-d8 using 0.3 M n-BuLi and 2.3 M TMEDA are 53.0 ( 0.30 × 10-5 and 2.58 ( 0.34 × 10-5 sec-1, respectively. While the …
Number of citations: 94 collum.chem.cornell.edu
JP Kercher - 59th Annual Report on Research Under Sponsorship … - acswebcontent.acs.org
The dissociation dynamics of energy-selected ions of a variety of compounds have been investigated by Photoelectron Photoion Coincidence (PEPICO) Spectroscopy through the …
Number of citations: 2 acswebcontent.acs.org
N Kuhl, BWH Turnbull, Y Ji, RT Larson, M Shevlin… - 2022 - chemrxiv.org
… The reaction profile of the reductive opening in a mixture of 2:3 (v:v) sulfolane and anisole-d8 obtained by 1H and 19F NMR spectroscopy analysis revealed an induction period of …
Number of citations: 2 chemrxiv.org
J Kaur, K Griffin, B Harrison, IV Kozhevnikov - Journal of Catalysis, 2002 - Elsevier
… Anisole, anisole-d8, and toluene were obtained from Aldrich and distilled over calcium hydride prior to use. Acetic anhydride and p-methoxyacetophenone (also from Aldrich) with …
Number of citations: 211 www.sciencedirect.com
AR Krishnan, H Saleem, K Jayakumar, D Nandhini… - academia.edu
In this work a joint experimental and theoretical study on 4-Methoxythioanisole (4-MTA) is reported. Detailed analysis of the FT-Raman, FT-IR and NMR spectra of 4-MTA has been …
Number of citations: 0 www.academia.edu
AP Darmanyan, WS Jenks… - The Journal of Physical …, 1998 - ACS Publications
The quenching rate constants of singlet oxygen O 2 ( 1 Δ g ) luminescence at 1.27 μm by 29 amines and aromatic hydrocarbons were measured in acetonitrile and benzene. Quenching …
Number of citations: 112 pubs.acs.org
WJ Balfour - Journal of Molecular Spectroscopy, 1985 - Elsevier
… Samples of anisoledJ, anisoled5, and anisole-d8 were prepared by standard methods from the appropriate phenol and methyl iodide by standard methods as previously described (6). …
Number of citations: 29 www.sciencedirect.com

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